Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate
Overview
Description
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate is a chemical compound with the molecular formula C12H9BrN2O3 and a molecular weight of 309.12 g/mol . It is a benzoate ester derivative that contains a bromopyrimidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate typically involves the reaction of 5-bromopyrimidine-2-ol with methyl 2-hydroxybenzoate in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrimidine attacks the ester group of the benzoate, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Hydrolysis: Carboxylic acid and alcohol products.
Scientific Research Applications
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-chloropyrimidin-2-yloxy)benzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(5-fluoropyrimidin-2-yloxy)benzoate: Contains a fluorine atom instead of bromine.
Methyl 2-(5-iodopyrimidin-2-yloxy)benzoate: Contains an iodine atom instead of bromine.
Uniqueness
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs . The bromine atom can participate in specific interactions and reactions that are distinct from those of chlorine, fluorine, or iodine .
Properties
IUPAC Name |
methyl 2-(5-bromopyrimidin-2-yl)oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAVMSQVOMOCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695146 | |
Record name | Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086397-52-5 | |
Record name | Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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